molecular formula C12H21NO4 B6588872 1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate, Mixture of diastereomers CAS No. 1803566-94-0

1-tert-butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate, Mixture of diastereomers

Cat. No.: B6588872
CAS No.: 1803566-94-0
M. Wt: 243.30 g/mol
InChI Key: WONWFUGZCJWLGL-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO4. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the formation of diastereomers.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:

  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: This compound differs by the absence of the third methyl group.

  • 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate: This compound has a different stereochemistry at the 2-position.

  • 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: This compound contains an amino group instead of a methyl group at the 4-position.

The uniqueness of 1-tert-Butyl 2-methyl 3-methylpyrrolidine-1,2-dicarboxylate lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-7-13(9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONWFUGZCJWLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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